Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18568617
InChI: InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-12-4-3-9-16-13(12)15/h3-9,17H,2H2,1H3,(H2,15,16)
SMILES:
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate

CAS No.:

Cat. No.: VC18568617

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate -

Specification

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
IUPAC Name ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate
Standard InChI InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-12-4-3-9-16-13(12)15/h3-9,17H,2H2,1H3,(H2,15,16)
Standard InChI Key HTXCWMPUVSEACQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)N

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of:

  • Ethyl ester group (-COOCH₂CH₃) attached to a benzene ring at the para position.

  • 2-Aminopyridin-3-yl group (-NH-C₅H₃N-2-NH₂) linked to the benzoate via an amino bridge.

Key structural features:

PropertyValue/DescriptionSource
IUPAC NameEthyl 4-[(2-aminopyridin-3-yl)amino]benzoate
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)N
InChI KeyHTXCWMPUVSEACQ-UHFFFAOYSA-N
SolubilitySoluble in dichloromethane, dimethylformamide

Synthesis and Preparation Methods

Synthetic Routes

The compound is synthesized via amine-aryl coupling reactions:

Method 1: Direct Coupling

  • Reactants: 4-Aminobenzoic acid and 2-aminopyridine-3-amine.

  • Conditions:

    • Catalyst: N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

    • Base: 4-Dimethylaminopyridine (DMAP).

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature: Reflux (40–60°C).

  • Yield: 70–85% .

Method 2: Stepwise Synthesis

  • Step 1: Esterification of 4-aminobenzoic acid with ethanol using sulfuric acid.

  • Step 2: Coupling with 2-aminopyridine-3-amine under DCC/DMAP conditions.

  • Purification: Recrystallization from ethyl acetate/hexane .

Industrial Production Considerations

ParameterDetailSource
ScaleContinuous flow reactors for high-throughput synthesis
Purity OptimizationColumn chromatography or recrystallization
CostCompetitive due to optimized catalysts

Chemical Reactivity and Transformations

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductsYield
OxidationKMnO₄ (acidic)4-Carboxybenzoic acid derivatives60–70%
ReductionNaBH₄/MeOHAminobenzyl alcohol analogs50–65%

The amino group on the pyridine ring is susceptible to oxidation, forming nitro derivatives under strong oxidizing conditions .

Substitution Reactions

The ethyl ester and amino groups enable diverse functionalization:

ReactionReagents/ConditionsProductsYield
AcylationAcetyl chloride, Et₃NEthyl 4-[(2-acetamidopyridin-3-yl)amino]benzoate90–95%
HalogenationSOCl₂, refluxEthyl 4-[(2-chloropyridin-3-yl)amino]benzoate75–80%

These reactions are critical for generating derivatives with enhanced bioactivity or material properties .

Applications in Research and Industry

Medicinal Chemistry

ApplicationDetailsSource
Anticancer AgentsInhibits c-KIT kinase in GIST models
Antimicrobial AgentsTarget bacterial enzymes (e.g., AChE)
Enzyme InhibitorsModulates PCSK9 translation (in vitro)

The compound’s amino-pyridine motif mimics ATP-binding sites in kinases, enabling selective inhibition .

Materials Science

ApplicationDetailsSource
Organic SemiconductorsUsed in OLED synthesis via Suzuki coupling
Coordination PolymersActs as a ligand for transition metals

Spectroscopic Characterization

NMR and IR Data

TechniqueKey Peaks (ppm)Assignment
¹H NMR1.3–1.5 (t, CH₃), 4.2–4.4 (q, CH₂), 7.2–8.5 (aromatic)Ethyl ester, aromatic protons
FT-IR1700 (C=O), 1600 (C=C), 1550 (N-H)Ester, aromatic, amine groups

Data aligns with benzoate and pyridine derivatives .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey Differences
Ethyl 3-(4-aminopyridin-3-yl)benzoateC₁₄H₁₄N₂O₂Position of amino group on pyridine
4-[(3-Aminopyridin-2-yl)amino]phenolC₁₁H₁₁N₃OPhenolic -OH instead of ester

The para substitution pattern in the benzoate enhances solubility compared to meta-substituted analogues .

ParameterDetailsSource
ToxicityLD₅₀ not reported; handle with PPE
RegulatoryFor research use only; not FDA-approved

Future Research Directions

  • Biological Activity: Explore antiviral or anti-inflammatory properties.

  • Synthetic Innovations: Develop enantioselective routes for chiral derivatives.

  • Material Science: Investigate applications in photovoltaic devices.

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